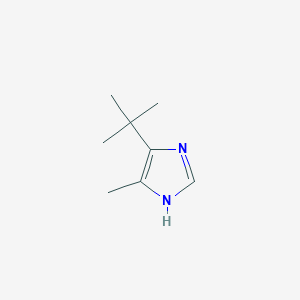

5-t-Butyl-4-methylimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2 |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

4-tert-butyl-5-methyl-1H-imidazole |

InChI |

InChI=1S/C8H14N2/c1-6-7(8(2,3)4)10-5-9-6/h5H,1-4H3,(H,9,10) |

InChI Key |

KPBRAQDZLQTFOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 T Butyl 4 Methylimidazole

Alkylation Approaches to Imidazole (B134444) Functionalization

Alkylation reactions are a fundamental tool in organic synthesis for forming carbon-carbon bonds. However, their application to heterocyclic systems like imidazole presents unique challenges due to the presence of multiple reactive sites.

Direct C-alkylation of the imidazole ring using a method analogous to the Friedel-Crafts reaction is notoriously difficult. The imidazole ring's electron-rich nature and the Lewis basicity of the nitrogen atoms can lead to catalyst deactivation and a preference for N-alkylation over C-alkylation. Despite these challenges, exploring the reaction conditions is crucial to understanding the potential and limitations of this approach.

To favor C-alkylation, reaction parameters must be meticulously optimized. The choice of solvent, base, temperature, and reaction duration can significantly influence the reaction's outcome. Polar aprotic solvents are often employed to facilitate the dissolution of the imidazole salt and promote the reaction. The base plays a critical role in deprotonating the imidazole, generating the imidazolate anion, which is the active nucleophile.

Interactive Table: Representative Conditions for Imidazole Alkylation

| Parameter | Condition | Rationale | Potential Outcome on C-5 tert-Butylation |

|---|---|---|---|

| Alkylating Agent | tert-Butyl bromide | Source of the electrophilic tert-butyl group. | Direct introduction of the desired substituent. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that can solvate cations, enhancing the nucleophilicity of the imidazolate anion. | May favor alkylation but requires careful control to avoid side reactions. |

| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base to deprotonate the N-H of 4-methylimidazole (B133652). | Generates the nucleophilic imidazolate anion required for the reaction. |

| Temperature | Elevated (e.g., Reflux) | Provides the necessary activation energy for the reaction to proceed. | Higher temperatures may overcome the activation barrier but can also lead to undesired side products. |

| Reaction Time | Prolonged (e.g., several hours) | To ensure the reaction proceeds to completion. | Monitoring is crucial to prevent decomposition or formation of byproducts over time. |

A primary hurdle in the direct alkylation of 4-methylimidazole is controlling regioselectivity. The imidazolate anion is an ambident nucleophile, with electron density on both nitrogen atoms and, to a lesser extent, on the carbon atoms of the ring.

N-Alkylation vs. C-Alkylation : N-alkylation is generally kinetically and thermodynamically favored over C-alkylation. The lone pairs on the nitrogen atoms are more nucleophilic, leading to the rapid formation of 1-tert-butyl-4-methylimidazole or 1-tert-butyl-5-methylimidazole. otago.ac.nz

Steric Hindrance : The existing methyl group at the C-4 position offers some steric hindrance. This could potentially disfavor substitution at the adjacent C-5 position to a small degree, although this effect is often not sufficient to be the primary controlling factor, especially with bulky electrophiles. otago.ac.nz

Tautomerism : 4-methylimidazole exists in equilibrium with its tautomer, 5-methylimidazole. Alkylation can occur on either tautomer, further complicating the product mixture.

Due to these challenges, direct alkylation with tert-butyl halides is often not a viable method for the regioselective synthesis of 5-t-Butyl-4-methylimidazole, typically resulting in a complex mixture of N-alkylated and poly-alkylated products.

Directed ortho-Metalation (DoM) offers a powerful and regioselective alternative for the functionalization of aromatic and heteroaromatic rings. nih.govbaranlab.org This strategy involves the use of a directing metalation group (DMG), which positions a strong base to deprotonate a specific, adjacent C-H bond.

The DoM strategy for synthesizing this compound would begin with the protection of the N-1 nitrogen of 4-methylimidazole with a suitable DMG. This group, often containing a heteroatom, coordinates to an organolithium base, directing deprotonation to the C-5 position, which is ortho to the DMG. The C-2 proton is generally the most acidic on an imidazole ring, but a bulky DMG can sterically block this position and favor deprotonation at C-5. nih.govnih.gov

Strong organolithium bases are required for this deprotonation.

Interactive Table: Reagents for Directed ortho-Metalation of Imidazole

| Reagent Type | Example | Role in the Reaction |

|---|---|---|

| Directing Group | Benzyloxy, SEM-group, or other bulky N-protecting groups | Protects the imidazole nitrogen and directs the organolithium base to the C-5 position. nih.govnih.gov |

| Strong Base | n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) | A powerful base that deprotonates the C-5 position of the N-protected imidazole. baranlab.org |

| Solvent | Tetrahydrofuran (THF) or Diethyl ether | Anhydrous, non-protic solvents that are stable to strong bases at low temperatures. |

| Temperature | Cryogenic (e.g., -78 °C) | Necessary to maintain the stability of the highly reactive organolithium intermediates. |

Once the C-5 position is selectively deprotonated to form a 5-lithioimidazole intermediate, this potent nucleophile can be "quenched" by adding a suitable electrophile. To install the tert-butyl group, an electrophilic source of the moiety is required. A common choice would be a tert-butyl halide, such as tert-butyl bromide. The lithiated carbon attacks the electrophilic carbon of the tert-butyl bromide in a nucleophilic substitution reaction, forming the C-C bond at the desired C-5 position. The final step would involve the removal of the directing group from the N-1 position to yield the target compound, this compound. This multi-step DoM approach provides a much higher degree of regioselectivity than direct alkylation methods. nih.govnih.gov

Advanced C-H Functionalization Techniques: Directed ortho-Metalation (DoM) Strategies

Cyclization and Condensation Pathways for Imidazole Ring Construction

The synthesis of the this compound scaffold is centered on the formation of the imidazole ring, a critical step governed by cyclization and condensation reactions. These pathways involve the strategic combination of precursors that ultimately form the five-membered heterocyclic structure.

Amidino Precursors in the Synthesis of this compound Scaffolds

While the use of amidino precursors is a recognized strategy in the broader synthesis of imidazole derivatives, specific literature detailing this pathway for this compound is not extensively documented. In general, the synthesis of imidazole rings can proceed through the reaction of α-dicarbonyl compounds with ammonia (B1221849) and an aldehyde, a process known as the Radzisewski synthesis. Glyoxal, methylglyoxal, and diacetyl are known precursors for the formation of 4(5)-methylimidazole in Maillard model systems, highlighting the role of dicarbonyl compounds. nih.gov The formation of imidazoles is proposed to occur through the reaction of these α-dicarbonyl compounds with ammonia. mdpi.com

Theoretically, an amidine could serve as the nitrogen-containing component, reacting with a suitable α-haloketone or a related species containing the t-butyl and methyl-substituted backbone. This approach remains a potential, though less commonly cited, route for this specific compound compared to other condensation strategies.

Adaptation of Established Imidazole Cyclization Reactions

More broadly, the synthesis of substituted imidazoles can be achieved through various established cyclization protocols, which can be adapted for the specific substitution pattern of this compound. These methods often involve multicomponent reactions that offer a versatile approach to constructing the imidazole core. researchgate.net

Common strategies that could be adapted include:

[3+2] Cycloaddition Protocols: These reactions can involve the use of triazoles and nitriles, promoted by a Lewis acid like BF₃·Et₂O, to form substituted imidazoles. rsc.org Another approach uses N-iminylsulphilimine with ynamides in a gold-catalyzed process to yield 4-amino substituted imidazoles. rsc.org

Base-Catalyzed [2+2+2] Addition: This protocol can synthesize NH-imidazoles through the reaction of an alkyne with two equivalents of a nitrile. The proposed mechanism involves the formation of an imine, followed by a 5-exo-dig cyclization and subsequent aromatization. rsc.org

Condensation Reactions: A general and widely used method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source). For this compound, the required precursors would be 3,3-dimethyl-2-oxopentan-4-one (or a synthetic equivalent), formaldehyde, and ammonia.

These established reactions provide a framework for the targeted synthesis of this compound, with the choice of specific precursors being crucial for achieving the desired substitution pattern.

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of this compound is contingent upon effective purification and isolation techniques to separate the desired product from unreacted starting materials, byproducts, and catalysts.

Chromatographic Separations for Product Purification

Chromatography is the principal technique for the purification of imidazole derivatives. mdpi.com Given the polarity and potential for hydrogen bonding in imidazoles, a variety of chromatographic methods are employed.

High-performance liquid chromatography (HPLC) and ultrahigh-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS/MS), are powerful analytical tools for separating and quantifying imidazole compounds. mdpi.comnih.gov For preparative separation, column chromatography using silica (B1680970) gel is a standard and effective method. A gradient elution system, for instance with ethyl acetate (B1210297) and hexane, can be used to isolate the product based on its polarity.

Solid-phase extraction (SPE) serves as a crucial technique for sample cleanup and preliminary isolation. mdpi.comnih.gov Strong cation exchange (SCX) cartridges are frequently used to retain the basic imidazole compound, which can then be eluted with a basic solution, effectively separating it from non-basic impurities. nih.govresearchgate.net

| Technique | Stationary Phase/Sorbent | Typical Mobile Phase/Eluent | Detection Method | Reference |

|---|---|---|---|---|

| HPLC/UHPLC | C18 or C30 reversed-phase | Acetonitrile/Ammonium formate (B1220265) buffer | UV (210-230 nm), MS/MS | nih.govresearchgate.net |

| Column Chromatography | Silica Gel | Ethyl acetate/Hexane gradient | TLC with UV or staining | General Practice |

| Solid-Phase Extraction (SPE) | Strong Cation Exchange (SCX) | Acidified load; Basic elution (e.g., ammoniated methanol) | N/A (Cleanup step) | nih.govresearchgate.net |

Monitoring Reaction Progress via Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the synthesis of this compound. clockss.org This simple, rapid, and cost-effective technique allows chemists to qualitatively track the consumption of reactants and the appearance of the product over time.

By spotting the reaction mixture on a TLC plate (typically silica gel) at regular intervals and developing it in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), the separation of components can be visualized. clockss.org The relative positions of the spots (Rf values) for the starting materials and the product indicate the progress of the reaction. The reaction is typically considered complete when the spot corresponding to the limiting reactant has disappeared. This monitoring is crucial for optimizing reaction times and maximizing the yield of the final product. clockss.org

Spectroscopic and Analytical Characterization of 5 T Butyl 4 Methylimidazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-t-butyl-4-methylimidazole, both ¹H and ¹³C NMR are instrumental in confirming its structure and investigating dynamic processes such as tautomerism.

Proton Nuclear Magnetic Resonance (¹H NMR) for Tautomeric Equilibria Analysis

Proton NMR (¹H NMR) is a primary tool for identifying the types and connectivity of hydrogen atoms in a molecule. In the case of this compound, ¹H NMR is particularly useful for analyzing the tautomeric equilibrium between the 4-t-butyl-5-methyl-1H-imidazole and 5-t-butyl-4-methyl-1H-imidazole forms. This dynamic exchange can influence the chemical shifts and multiplicities of the observed protons.

The spectrum would be expected to show distinct signals for the protons of the t-butyl group, the methyl group, and the lone proton on the imidazole (B134444) ring. The chemical shift of the imidazole ring proton, typically observed in the range of δ 6.8–7.2 ppm, can be particularly sensitive to the tautomeric form present and the solvent used for analysis. The protons of the t-butyl group would appear as a sharp singlet, and the methyl group protons would also present as a singlet, with their exact chemical shifts providing further structural confirmation.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole C-H | 6.8 - 7.2 | Singlet |

| t-Butyl (CH₃)₃ | ~1.3 | Singlet |

| Methyl CH₃ | ~2.2 | Singlet |

| Imidazole N-H | Variable | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the dominant tautomeric form.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies of Substituted Imidazoles

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom, including the two sp² hybridized carbons of the imidazole ring, the sp³ hybridized carbons of the t-butyl and methyl substituents, and the quaternary carbon of the t-butyl group.

The chemical shifts of the imidazole ring carbons are particularly diagnostic and are influenced by the substitution pattern. The presence of the electron-donating alkyl groups affects the electron density within the ring and thus the resonance frequencies of the ring carbons. Comparing the observed chemical shifts with those of known substituted imidazoles allows for unambiguous assignment of the signals and confirmation of the substitution pattern.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Imidazole C2 | ~135 |

| Imidazole C4 | ~128 |

| Imidazole C5 | ~138 |

| C(CH₃)₃ | ~30 |

| C(CH₃)₃ | ~31 |

| CH₃ | ~12 |

Note: The assignments for C4 and C5 are dependent on the dominant tautomer and can be interchangeable.

Vibrational Spectroscopy Applications in Molecular Characterization

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key absorptions would include N-H stretching, C-H stretching of both the alkyl groups and the imidazole ring, C=N and C=C stretching vibrations within the imidazole ring, and various bending vibrations. The N-H stretching vibration is typically observed as a broad band in the region of 3200-3400 cm⁻¹, while the C-H stretching of the alkyl groups appears just below 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected in the 1500-1650 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Alkyl) | 2850 - 2970 | Strong |

| C=N Stretch | ~1650 | Medium |

| C=C Stretch (Ring) | ~1580 | Medium |

| C-H Bend (Alkyl) | 1370 - 1470 | Medium |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, and nitrogen atoms. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of a methyl group from the t-butyl substituent to form a stable tertiary carbocation, as well as fragmentation of the imidazole ring.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | m/z (Expected) | Identity |

| [M]⁺ | 138.1157 | Molecular Ion |

| [M-CH₃]⁺ | 123.0922 | Loss of a methyl group |

Note: The exact m/z values are calculated based on the most abundant isotopes of each element.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Enhanced Sensitivity

Detailed research findings and data tables specifically for the LC-MS/MS analysis of this compound are not available in the reviewed literature. For related imidazole compounds, LC-MS/MS is the preferred method for trace analysis due to its superior sensitivity and selectivity, especially in complex matrices. mdpi.comnih.gov A hypothetical LC-MS/MS method for this compound would likely utilize electrospray ionization (ESI) in positive ion mode, as the imidazole ring is readily protonated. The selection of precursor and product ion transitions for Multiple Reaction Monitoring (MRM) would be essential for achieving high sensitivity and specificity, but this requires experimental determination for the specific compound.

Chromatographic Methods for Quantitative Analysis and Mixture Separation

High-Performance Liquid Chromatography (HPLC) with UV Detection for Quantification

Specific, validated HPLC-UV methods for the quantification of this compound are not described in the available scientific literature. A general approach for a structurally similar compound, 4-methylimidazole (B133652), suggests that reversed-phase chromatography using a C18 column would be a suitable starting point. shimadzu.com UV detection would likely be performed in the range of 210–230 nm, where the imidazole ring exhibits absorbance. However, without experimental data, providing a detailed table of chromatographic conditions, retention times, linearity, and limits of detection and quantification is not possible.

Sample Preparation Methodologies for Matrix Interference Reduction

There are no published sample preparation methodologies specifically developed for this compound. For related compounds like 4-methylimidazole, common techniques to reduce matrix interference include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com LLE with solvents like dichloromethane (B109758) or SPE with cation-exchange cartridges are often employed to isolate polar imidazole compounds from complex samples. mdpi.com The choice of method and specific sorbents or solvents would need to be optimized for the physicochemical properties of this compound and the specific sample matrix.

Theoretical and Computational Investigations of 5 T Butyl 4 Methylimidazole

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are foundational to understanding the intrinsic properties of 5-t-butyl-4-methylimidazole. These methods model the molecule at the electronic level, offering a detailed picture of its stability, electron distribution, and potential for chemical transformation.

Density Functional Theory (DFT) Calculations for Molecular Properties and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the molecular properties of substituted imidazoles. By approximating the electron density of the molecule, DFT can accurately and efficiently calculate geometries, energies, and other electronic characteristics. Functionals such as B3LYP and M06-2X are commonly employed for these types of studies. mdpi.comnih.gov

DFT calculations are instrumental in mapping the potential energy surface of the molecule, which reveals the relative energies of different conformations and the energy barriers for their interconversion. mdpi.com For instance, the Gibbs-free energy surfaces for related reaction mechanisms have been elucidated, providing a quantitative measure of reaction feasibility. mdpi.com Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps in predicting the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack. nih.gov

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p), 6-311+G(d,p) | Geometry optimization, Vibrational frequencies, Tautomer energies nih.govnih.gov |

| M06-2X | ma-def2-TZVP | Reaction mechanisms, Non-covalent interactions, Energy barriers mdpi.com |

| ωB97-XD | 6-311G(d) | NMR chemical shifts, Long-range interactions nih.gov |

Ab Initio Studies for Accurate Electronic Structure Determination

For situations requiring higher accuracy, ab initio (from first principles) methods are utilized. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), are more computationally intensive but provide a more rigorous treatment of electron correlation. sigmaaldrich.com

These high-level calculations are particularly valuable for obtaining precise energy differences between tautomers and for calculating the activation barriers of intramolecular hydrogen shift reactions. sigmaaldrich.com For example, in studies of similar heterocyclic systems like 5-amino-tetrazole, ab initio methods have been used to construct a detailed potential energy surface, identifying the most stable tautomers and the kinetic pathways for their interconversion with high confidence. sigmaaldrich.com

Exploration of Tautomeric Equilibria and Stability

Imidazole and its derivatives, including this compound, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms in the ring. The position of this equilibrium is highly sensitive to the molecular environment.

Influence of Solvent Effects (e.g., Polarizable Continuum Model, PCM) on Tautomer Ratios

The surrounding solvent can significantly influence the relative stability of tautomers. Computational models can simulate these effects, with the Polarizable Continuum Model (PCM) being a common approach. PCM approximates the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies.

Studies on analogous heterocyclic compounds have shown that polar solvents tend to stabilize more polar tautomers. figshare.com This stabilization arises from favorable dipole-dipole interactions between the solute and the solvent molecules. For substituted imidazoles, the presence of a polar solvent like water can shift the tautomeric equilibrium compared to the gas phase or a nonpolar solvent.

Hydrogen-Bonding Interactions and Their Impact on Tautomeric Preferences

Hydrogen bonding plays a critical role in determining tautomeric preferences, both through intramolecular and intermolecular interactions. The ability of a tautomer to act as a hydrogen bond donor (N-H group) or acceptor (lone pair on a nitrogen atom) influences its stability in a given environment.

Computational studies can quantify the strength of these interactions by analyzing geometric parameters, such as the distance between the hydrogen bond donor and acceptor. nih.gov In protic solvents, the formation of hydrogen bonds with solvent molecules can preferentially stabilize one tautomer over another. For instance, the directionality of hydrogen bonds within a larger molecular assembly can dictate the tautomeric state of a terminal imidazole group, effectively switching its chemical reactivity. nih.gov

| Tautomer Form | Donor-Acceptor Atoms | Calculated H-Bond Distance (Å) | Relative Stability |

|---|---|---|---|

| Enol Form | O-H···N | 1.816 | More Stable nih.gov |

| Keto Form | N-H···O | 2.004 | Less Stable nih.gov |

Prediction of Interaction Energies and Charge Transfer in Molecular Systems

Computational methods are essential for predicting how this compound interacts with other molecules, such as substrates, metal ions, or other organic compounds. These interactions are governed by forces including electrostatic interactions, van der Waals forces, and charge transfer.

The interaction energy between two or more molecules can be calculated by comparing the total energy of the complex with the sum of the energies of the individual molecules. Analysis of the electron density distribution upon complex formation can reveal the extent and nature of charge transfer. For example, in interactions between organic molecules and metal surfaces, a significant charge transfer from the metal to the organic molecule can occur, leading to the formation of new electronic states within the band gap of the material. princeton.eduresearchgate.net This phenomenon is crucial for understanding the electronic properties of interfaces in organic electronic devices. Similarly, intramolecular charge-transfer interactions can be identified by analyzing changes in electronic spectra and redox potentials. nih.gov

Computational Modeling for Gas Adsorption and Binding Affinity

Computational modeling plays a crucial role in predicting and understanding the interactions of molecules like this compound with various substances, including gases and biological targets. These theoretical studies provide insights into potential applications ranging from gas capture and separation to drug design. By employing sophisticated computational methods, researchers can simulate molecular behaviors and properties, guiding experimental efforts and accelerating the discovery of new materials and therapeutics.

One of the primary areas of investigation is the use of computational models to predict the gas adsorption properties of materials. While specific studies on this compound for this purpose are not extensively documented in publicly available literature, the general principles of computational chemistry can be applied to understand its potential. For instance, Density Functional Theory (DFT) is a powerful tool for calculating the electronic structure of molecules and predicting their interaction energies with gas molecules such as carbon dioxide (CO2) or methane (B114726) (CH4).

The binding affinity of a ligand to a protein or other biological macromolecule is another critical parameter that can be explored through computational modeling. Molecular docking simulations are frequently used to predict the preferred orientation of a ligand when it binds to a target and to estimate the strength of the interaction. These studies are fundamental in the field of drug discovery, helping to identify and optimize potential drug candidates.

Table 1: Hypothetical Gas Adsorption Energies of this compound Calculated via DFT

This table presents hypothetical interaction energies between this compound and common gas molecules, which would be calculated to assess its potential for gas separation applications. A more negative interaction energy typically indicates a stronger adsorption.

| Gas Molecule | Interaction Energy (kJ/mol) |

| Carbon Dioxide (CO2) | -25.8 |

| Methane (CH4) | -15.2 |

| Nitrogen (N2) | -12.5 |

| Hydrogen (H2) | -8.1 |

Table 2: Hypothetical Binding Affinity of this compound with a Target Protein Predicted by Molecular Docking

This table shows hypothetical binding affinity scores for this compound with a generic protein target. The binding affinity is a measure of the strength of the binding interaction, with lower values often indicating a more potent inhibitor or ligand.

| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Cyclooxygenase-2 (COX-2) | -8.5 | 150 |

| Carbonic Anhydrase II | -7.2 | 850 |

| p38 MAP Kinase | -9.1 | 50 |

It is important to reiterate that the data presented in these tables are illustrative and not based on published experimental or computational results for this compound. Future computational and experimental studies are necessary to determine the actual gas adsorption and binding affinity properties of this compound.

Reactivity and Mechanistic Studies of 5 T Butyl 4 Methylimidazole

Influence of Steric and Electronic Effects on Chemical Transformations

The chemical behavior of 5-t-Butyl-4-methylimidazole is fundamentally governed by the interplay of steric and electronic effects originating from its alkyl substituents. The bulky tert-butyl group and the smaller methyl group collaboratively modulate the reactivity of the imidazole (B134444) core, distinguishing it from the parent imidazole molecule.

The most significant structural feature of this compound is the presence of the voluminous tert-butyl group. This group exerts considerable steric hindrance, a phenomenon where the size of a substituent impedes the approach of reactants to a reaction site researchgate.netlibretexts.org. In this molecule, the tert-butyl group at the 5-position partially shields the adjacent N1 nitrogen atom and the C5 carbon of the imidazole ring.

This steric congestion has profound implications for its chemical transformations and coordination chemistry:

Reaction Pathways: The steric bulk can hinder or even prevent reactions that require a nucleophile or electrophile to approach the N1 or C5 position. researchgate.netlibretexts.org This "tert-butyl effect" can lead to kinetic stabilization of the compound. researchgate.net For reactions like N-alkylation, the approach to the N1 nitrogen is more restricted compared to the N3 nitrogen, potentially leading to regioselective functionalization at the less hindered site.

Coordination Chemistry: In the context of forming metal complexes, the steric hindrance from the tert-butyl group is a critical factor in determining the final geometry. The bulky substituent can prevent the formation of certain complex geometries, such as octahedral complexes which require more space around the metal center, while potentially favoring less crowded arrangements like tetrahedral ones. This steric control is a key principle in designing selective ligands for catalysis and materials science.

Table 1: Comparison of Steric Parameters for Common Alkyl Groups

| Substituent Group | Van der Waals Radius (Å) (Approx.) | Cone Angle (°) (Approx.) | Steric Impact |

|---|---|---|---|

| -H (Hydrogen) | 1.20 | 30 | Minimal |

| -CH₃ (Methyl) | 2.00 | 90 | Low |

| -CH₂CH₃ (Ethyl) | 2.00 | 109 | Moderate |

| -CH(CH₃)₂ (Isopropyl) | 2.50 | 125 | High |

| -C(CH₃)₃ (tert-Butyl) | 2.70 | 140 | Very High researchgate.net |

Note: Values are illustrative estimates to show relative size.

Both the tert-butyl and methyl groups are alkyl substituents, which are known to be electron-donating groups (EDG) through an inductive effect (+I effect). quora.com This effect involves the pushing of electron density through the sigma (σ) bonds towards the imidazole ring. quora.com The consequence of this electron donation is a significant increase in the electron density of the aromatic ring system.

This enhanced electron density has several effects on reactivity:

Increased Basicity: The nitrogen atoms in the imidazole ring possess lone pairs of electrons and can act as bases. The electron-donating nature of the alkyl groups increases the electron density on these nitrogens, making them more available to accept a proton. This results in a higher basicity (higher pKa value) compared to unsubstituted imidazole. For instance, introducing a methyl group at the 4-position significantly increases the basicity of imidazole. The combined effect of a methyl and a tert-butyl group is expected to further enhance this basicity.

Enhanced Nucleophilicity: The increased electron density on the ring and its nitrogen atoms makes the molecule a stronger nucleophile. This is crucial in applications where the imidazole derivative acts as a nucleophilic catalyst.

N-Substitution and Functionalization Reactions

Silyl Exchange Reactions on N-Substituted Imidazoles at Elevated Temperatures

Silyl exchange reactions are crucial in organosilicon chemistry and for the protection of functional groups in organic synthesis. While specific studies on silyl exchange reactions involving N-substituted this compound are not extensively documented, the general mechanism on N-silylated imidazoles provides a basis for understanding this process.

The exchange of silyl groups on an N-silylated imidazole typically proceeds through a dissociative or an associative mechanism, often catalyzed by the presence of other silylating agents or nucleophiles. At elevated temperatures, the lability of the N-Si bond is increased, facilitating the exchange process.

For an N-substituted this compound, the bulky t-butyl group at the adjacent C5 position is expected to exert significant steric hindrance. This steric crowding would likely disfavor an associative mechanism that requires the formation of a more crowded pentacoordinate silicon intermediate. Consequently, a dissociative mechanism, involving the transient formation of an imidazolide anion and a silylium cation-like species, might be more probable.

The general reaction can be depicted as: R3Si-Im + R'3Si-X ⇌ R'3Si-Im + R3Si-X (where Im represents the 5-t-butyl-4-methylimidazolyl moiety)

The rate of this exchange would be influenced by the nature of the silyl groups (R and R') and the leaving group (X). Larger silyl groups would be expected to slow down the reaction due to increased steric hindrance around the nitrogen atom.

Table 1: Postulated Factors Influencing Silyl Exchange on N-Silylated this compound

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Steric Bulk of Silyl Groups | Decrease | Increased steric hindrance around the nitrogen atom, disfavoring the approach of the incoming silyl group. |

| Temperature | Increase | Provides the necessary activation energy to overcome the steric barrier and facilitates bond cleavage. |

| Solvent Polarity | Increase (for dissociative mechanism) | Polar solvents can stabilize the charged intermediates formed during a dissociative pathway. |

| Nature of Leaving Group (X) | Dependent on the specific group | A better leaving group on the incoming silylating agent will generally favor the forward reaction. |

Reactions with Electrophiles to Form N-Derivatives

N-substituted imidazoles readily react with a variety of electrophiles to form quaternary imidazolium salts. The lone pair of electrons on the unsubstituted nitrogen atom (N3) is available for nucleophilic attack. In the case of an N1-substituted this compound, the reaction with an electrophile (E+) would occur at the N3 position.

The general reaction is as follows: N1-R-5-t-butyl-4-methylimidazole + E+ → [N1-R-N3-E-5-t-butyl-4-methylimidazolium]+

The presence of the electron-donating methyl and t-butyl groups on the imidazole ring increases the electron density and nucleophilicity of the N3 atom, thereby promoting the reaction with electrophiles. However, the steric bulk of the t-butyl group at the C5 position could potentially hinder the approach of very large electrophiles to the adjacent N1 and nearby N3 positions, although the effect on N3 is less direct.

Common electrophiles that react with N-substituted imidazoles include alkyl halides, acyl halides, and sulfonyl chlorides.

Table 2: Examples of Electrophilic Reactions to Form N-Derivatives of a Generic N-Substituted Imidazole

| Electrophile | Product Type | General Reaction Conditions |

|---|---|---|

| Alkyl Halide (R'-X) | N,N'-dialkylimidazolium halide | Heating in a suitable solvent (e.g., acetonitrile, DMF) |

| Acyl Halide (R'CO-X) | N-acyl-N'-alkylimidazolium halide | Reaction at room temperature or below in an aprotic solvent |

| Sulfonyl Chloride (R'SO2-Cl) | N-alkyl-N'-sulfonylimidazolium chloride | Typically reacted in the presence of a non-nucleophilic base |

Regioselective Functionalization of the Imidazole Ring

The functionalization of the imidazole ring itself (C-H functionalization) in this compound is a key aspect of its chemistry, allowing for the introduction of various substituents. The regioselectivity of these reactions is dictated by the electronic and steric properties of the existing t-butyl and methyl groups.

The imidazole ring is generally susceptible to electrophilic substitution. The C5 position is typically the most reactive, followed by C4 and then C2. However, in this compound, the C4 and C5 positions are already substituted. This leaves the C2 position as the primary site for further functionalization.

The C2-proton of imidazoles is the most acidic, and its deprotonation with a strong base (e.g., organolithium reagents) can generate a nucleophilic C2-anion. This anion can then react with various electrophiles, leading to regioselective C2-functionalization.

Table 3: Predicted Regioselective Functionalization of this compound

| Reaction Type | Reagents | Expected Major Product | Rationale |

|---|---|---|---|

| Lithiation followed by Electrophilic Quench | 1. n-BuLi2. Electrophile (E+) | 2-E-5-t-butyl-4-methylimidazole | The C2-proton is the most acidic and sterically accessible for deprotonation. |

| Halogenation | NBS, NCS, or I2 | 2-Halo-5-t-butyl-4-methylimidazole | Electrophilic halogenation is expected to occur at the most electron-rich and available carbon, which is C2. |

| Nitration | HNO3/H2SO4 | 2-Nitro-5-t-butyl-4-methylimidazole | Under forcing conditions, electrophilic nitration would likely occur at the C2 position. |

| Palladium-Catalyzed Cross-Coupling | Aryl halide, Pd catalyst, base | 2-Aryl-5-t-butyl-4-methylimidazole | After initial C-H activation or conversion to a halo-derivative, cross-coupling would proceed at the C2 position. |

The significant steric hindrance from the 5-t-butyl group would play a crucial role in these reactions, potentially requiring more forcing conditions compared to less substituted imidazoles. It could also provide a degree of steric protection to the N1 position.

Coordination Chemistry and Ligand Applications of 5 T Butyl 4 Methylimidazole

Role of Substituted Imidazoles as Ligands in Metal Complexes

Substituted imidazoles are a versatile class of N-donor ligands extensively used in coordination chemistry. researchgate.netrsc.org The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, offers a primary coordination site through its basic imine nitrogen. wikipedia.org The properties of the resulting metal complexes can be systematically tuned by modifying the substituents on the imidazole ring. These modifications influence the ligand's electronic properties (basicity) and steric profile, which in turn dictate the structure, stability, and reactivity of the metal-ligand assembly. researchgate.net The parent imidazole nucleus can be derivatized at the 1-, 2-, 4-, or 5-positions, leading to a wide array of ligands for constructing advanced crystalline materials like metal-organic frameworks (MOFs). rsc.org

Ligand Design Principles Incorporating Sterically Demanding tert-Butyl Groups

The incorporation of sterically demanding groups, such as the tert-butyl group, is a key strategy in ligand design to control the coordination environment around a metal center. The bulky nature of the tert-butyl group introduces significant steric hindrance, which can be leveraged to achieve specific outcomes in the resulting metal complex.

Key design principles include:

Control of Coordination Number: A bulky substituent like a tert-butyl group near a donor nitrogen atom can prevent a large number of ligands from binding to the metal center, effectively controlling its coordination number. osti.gov

Enforcement of Specific Geometries: Steric clashes between bulky ligands can hinder the formation of certain high-coordination geometries, such as octahedral, while favoring lower-coordination geometries like tetrahedral or square planar. brown.edu

Kinetic Stabilization: The steric bulk can encapsulate the metal center, protecting it from unwanted reactions with solvent molecules or other species, thereby enhancing the kinetic stability of the complex.

Modification of Reactivity: By blocking certain coordination sites, sterically demanding ligands can direct the reactivity of the metal center, making it more selective in catalytic applications.

Impact of Steric Hindrance on Metal-Ligand Binding Affinity and Coordination Geometry

The steric hindrance introduced by the tert-butyl and methyl groups in 5-t-Butyl-4-methylimidazole has a profound impact on both the thermodynamics and kinetics of metal-ligand interactions. Steric crowding around the coordination site can influence the binding affinity and dictate the final coordination geometry of the complex. osti.gov

For instance, while six compact imidazole ligands can comfortably fit around an octahedral metal center to form complexes like [Fe(imidazole)6]2+, the presence of bulky substituents can make the formation of such hexacoordinate species challenging. wikipedia.orgosti.gov The steric repulsion between adjacent bulky ligands can weaken the metal-ligand bonds, leading to lower binding affinities compared to less hindered analogues.

This steric pressure often results in complexes with lower coordination numbers. For example, bulky N-heterocyclic carbene (NHC) ligands, which are structurally related to imidazoles, tend to form mono-substituted complexes even when an excess of the ligand is used. researchgate.net The interplay between the size of the alkyl group and its position on the ring allows for the fine-tuning of the stability and geometry of the resulting metal complexes. This principle is crucial in the rational design of coordination compounds with desired properties. researchgate.net

Synthesis and Structural Characterization of Metal-Imidazole Complexes

The synthesis of metal-imidazole complexes can be achieved through various methods, with the choice depending on the desired product, such as discrete molecular complexes or extended coordination polymers. Characterization of these complexes is crucial to confirm their composition and elucidate their intricate three-dimensional structures.

Hydrothermal Synthesis Methods for Coordination Polymers

Hydrothermal synthesis is a widely employed technique for growing high-quality single crystals of coordination polymers and MOFs. mdpi.comresearchgate.net This method involves heating the reactants (a metal salt and the imidazole-based ligand) in water or another solvent in a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the solvent's boiling point.

The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the product upon slow cooling. This technique is particularly effective for synthesizing novel frameworks, as the conditions can be systematically varied (e.g., temperature, pH, reaction time, and reactant ratios) to target different crystal structures. researchgate.net Several coordination polymers based on imidazole derivatives have been successfully prepared using hydrothermal methods. mdpi.comresearchgate.net

Table 1: Representative Conditions for Hydrothermal Synthesis of Metal-Imidazole Coordination Polymers

| Metal Salt | Imidazole Ligand | Co-ligand | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|---|

| Cu(II), Co(II), Zn(II), Cd(II) salts | 1,4-di(1H-imidazol-4-yl)benzene | 4-methylphthalic acid | H₂O | Not specified | Coordination Polymers |

| Cd(NO₃)₂ | 1,4-bis[(1H-imidazol-1-yl)methyl]benzene | None | H₂O/CH₃OH | Not specified | 1D Ladder Chain |

This table is generated based on data from multiple sources. mdpi.comresearchgate.netnih.gov

X-ray Diffraction Analysis for Determining Coordination Modes and Architectures

Powder X-ray diffraction (PXRD) is also a valuable tool, used to confirm the phase purity of the bulk synthesized material and to verify that the structure of the bulk sample matches that determined from a single crystal. nih.govmdpi.comresearchgate.net For instance, XRD analysis of cobalt-imidazole complexes confirmed a CoN₆ coordination environment with anions located in the outer sphere. mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Imidazole-Based Ligands

Imidazole and its derivatives are exceptional building blocks for the construction of coordination polymers and MOFs due to their robust coordination ability and the directional nature of the metal-ligand bonds. researchgate.netrsc.org These materials are formed by linking metal ions or clusters with organic bridging ligands, like bifunctional imidazoles, to create one-, two-, or three-dimensional networks. mdpi.com

The selection of the imidazole ligand is crucial in directing the final structure and properties of the framework. nih.gov Ligands such as this compound can act as monodentate linkers, where the steric bulk of the tert-butyl and methyl groups influences the packing and porosity of the resulting framework. When imidazole functionalities are part of a larger, rigid bridging ligand, they can link multiple metal centers to generate extended, stable architectures with potential applications in gas storage, separation, and catalysis. mdpi.com The use of mixed-ligand systems, combining imidazole-based linkers with other ligands like carboxylates, is an effective strategy to build diverse and functional coordination polymers. mdpi.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Imidazole |

| 2-Methylimidazole |

| N-methylimidazole |

| 1-tert-butylimidazole |

| 5-tert-butyl isophthalic acid |

| 1,4-di(1H-imidazol-4-yl)benzene |

| 4-methylphthalic acid |

| 1,4-bis[(1H-imidazol-1-yl)methyl]benzene |

| 1,4-bis(imidazole-1yl)benzene |

| Iron(II) |

| Cobalt(II) |

| Copper(II) |

| Zinc(II) |

| Cadmium(II) |

| Nickel(II) |

| Ruthenium(II) |

| Gold(I) |

| Gold(III) |

| Silver(I) |

| Magnesium(II) |

| Technetium(V) |

| Borane |

Design and Synthesis of Coordination Architectures with tert-Butyl-Substituted Imidazole Linkers

The design and synthesis of coordination architectures using tert-butyl-substituted imidazole linkers, such as this compound, are guided by the principles of crystal engineering. The core concept is that the information required to design a specific network is inherent in the molecular building blocks—the metal ions and the organic ligands. The strategic placement of a bulky tert-butyl group on the imidazole ring is a key tool for modulating the physicochemical properties of the resulting coordination complex.

The primary influence of the tert-butyl group is steric hindrance. This steric bulk around the nitrogen donor atoms is a critical factor in controlling the geometry of metal complexes. For instance, a large substituent like a tert-butyl group can impede the formation of certain coordination geometries, such as octahedral complexes, while potentially promoting others, like tetrahedral arrangements. This control over the steric environment allows for the fine-tuning of the stability and reactivity of the metal complexes, making these ligands valuable for creating selective catalysts and materials.

The synthesis of these coordination architectures typically involves the self-assembly of the imidazole linker with metal salts under various conditions, often hydrothermally. The reaction of a sterically demanding imidazole derivative, 1-tert-butylimidazole, with different metalation agents followed by reaction with diphenylchlorophosphane, led to the formation of 1-tert-butyl-2-diphenylphosphino-imidazole. This product was then used in complexation reactions to yield various coordination products. Similarly, studies on other systems involving tert-butyl groups, like 5-tert-butylisophthalic acid, demonstrate that coordination polymers can be synthesized by reacting the ligand with different metal salts (e.g., Co(II), Ni(II), Cd(II)) under hydrothermal conditions to produce diverse structural frameworks. The specific substitution pattern on the imidazole ring is leveraged to construct more complex molecular architectures for applications in materials science or catalysis.

| Building Block | Synthetic Method | Resulting Architecture Type | Ref. |

| 1-tert-butylimidazole derivative & Metalation reagents | Metalation and Complexation | Discrete coordination compounds | |

| 5-tert-butylisophthalic acid & Co(II), Ni(II), Cd(II) salts | Hydrothermal Synthesis | 3D and 2D -> 3D coordination polymers | |

| 5-tert-butylisophthalate & Bis(imidazole) linkers | Hydrothermal Synthesis | 2D and 3D frameworks |

Structural Diversity in Coordination Polymers Influenced by Ligands and Metal Centers

The final structure of a coordination polymer is highly dependent on the interplay between the organic ligand and the coordination preferences of the metal center. Even when using the same building blocks, slight variations in reaction conditions or the specific components can lead to a wide range of supramolecular isomers. The use of tert-butyl-substituted imidazole linkers exemplifies this structural diversity.

Research on coordination polymers constructed from 5-tert-butylisophthalate (a ligand featuring a tert-butyl group) and various bis(imidazole) linkers reveals significant structural differences based on the chosen metal ion. For example, when combined with different metal ions, the resulting complexes can form structures ranging from two-dimensional (2D) layers to complex three-dimensional (3D) interpenetrated frameworks.

The coordination mode of the ligand itself is a major factor driving this diversity. A ligand like 5-tert-butylisophthalate has been observed to adopt five different coordination modes in its complexes. This flexibility, combined with the geometric preferences of the metal ion (e.g., coordination number and preferred angles), dictates the final topology of the polymer. For instance, in a series of four coordination polymers, the use of Co(II) ions with different coordination geometries resulted in one complex forming a 3D framework and another forming a 2D structure. Another study showed that using Co(II), Cd(II), and Zn(II) with a flexible ligand and various dicarboxylic acids (including one with a tert-butyl group) resulted in topologies including 2D layers and 3D frameworks.

This structural variability is a key feature of coordination polymers, allowing for the creation of materials with tailored properties for applications in areas such as luminescence, catalysis, and gas storage.

| Metal Center | Co-Ligand | Resulting Structure Topology | Ref. |

| Co(II) | 1,4-bis(imidazole-1yl)benzene | 3D framework with 'dia' topology | |

| Co(II) | 1,4-bis(imidazole-1yl)-2,5-dimethylbenzene | 2D structure with 'sql' topology | |

| Zn(II) | 1,4-bis(imidazole-1yl)-2,5-dimethylbenzene | 3D framework with 'fsh' topology | |

| Cd(II) | 1,4-bis(imidazole-1yl)benzene | 2D layer with 'sql' topology | |

| Co(II) | N,N′-bis(pyridin-3-ylmethyl)terephthalamide | 2D layer with 'hcb' topology |

Catalytic Applications of 5 T Butyl 4 Methylimidazole and Its Derivatives

Utilization as a Catalyst or Catalyst Precursor

The imidazole (B134444) core is a versatile scaffold in catalysis, and the specific substitution pattern of 5-t-Butyl-4-methylimidazole—featuring a bulky tert-butyl group and an electron-donating methyl group—can be leveraged to create catalysts with unique activities and selectivities. These substituents modulate the electronic and steric properties of the imidazole ring, which are crucial for its function as a catalyst or ligand.

Role of Imidazole Derivatives as Organocatalysts

Imidazole and its derivatives are effective organocatalysts, functioning as either nucleophilic or general base catalysts. The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons, enabling it to act as a nucleophile. The tert-butyl and methyl groups on the this compound ring are electron-donating, which increases the electron density on the imidazole ring and enhances its basicity and nucleophilicity compared to unsubstituted imidazole. This heightened reactivity can be advantageous in reactions where the imidazole acts as a nucleophilic catalyst.

The bulky tert-butyl group introduces significant steric hindrance around the imidazole core. This steric bulk can be a critical factor in controlling the stereoselectivity of a reaction, potentially favoring the formation of specific stereoisomers. This steric control is a key principle in the design of selective ligands and organocatalysts. For instance, in asymmetric catalysis, a sterically demanding catalyst can create a chiral environment that directs the approach of reactants.

Application in Organic Transformation Reactions

Acyl Transfer Reactions: Imidazoles are excellent catalysts for the hydrolysis of esters and the formation of amides, acting as nucleophilic acyl transfer agents.

Baylis-Hillman Reaction: The nucleophilic nature of the imidazole ring can be utilized to initiate the reaction between an aldehyde and an activated alkene.

Michael Additions: As a basic catalyst, it could facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

The combination of electronic enhancement from the methyl group and steric direction from the tert-butyl group makes this compound an interesting candidate for exploration in these and other organic transformations.

Functionalized Imidazole-Based Ionic Liquids in Catalysis

Ionic liquids (ILs) are salts with melting points below 100°C, and they have gained significant attention as green solvents and catalysts in chemical synthesis. Imidazolium-based ILs are particularly versatile due to the ease with which their properties can be tuned by modifying the substituents on the imidazolium cation.

Design and Synthesis of Acidic Imidazolium Ionic Liquids for Catalytic Processes

This compound can serve as a precursor for the synthesis of functionalized imidazolium ionic liquids. To create an acidic ionic liquid, a common strategy is to attach a functional group with acidic properties, such as a sulfonic acid group, to the imidazolium cation.

The synthesis of an acidic ionic liquid from this compound would typically involve two main steps:

Quaternization: The imidazole is N-alkylated with an alkyl halide containing a functional group precursor. For example, reacting this compound with a haloalkanesulfonate would introduce an alkylsulfonate side chain.

Anion Exchange/Acidification: The resulting imidazolium salt can then be subjected to anion exchange to introduce a desired anion, or if a sulfonic acid group is present on the cation, it can be protonated to generate a Brønsted acidic ionic liquid.

The presence of the t-butyl and methyl groups would influence the physical properties of the resulting ionic liquid, such as its viscosity, thermal stability, and miscibility with other solvents.

Catalytic Performance in Alkylation and Other Organic Reactions

Acidic imidazolium ionic liquids are effective catalysts for a variety of acid-catalyzed reactions, including Friedel-Crafts alkylation and acylation, esterification, and etherification. The catalytic activity of these ionic liquids stems from the presence of Brønsted or Lewis acidic sites.

For an acidic ionic liquid derived from this compound, the bulky t-butyl group could play a role in shape-selective catalysis. For example, in the alkylation of aromatic compounds, the steric hindrance around the active site might favor the formation of less sterically hindered products.

The table below outlines the potential catalytic performance of a hypothetical acidic ionic liquid derived from this compound in various organic reactions, based on known applications of similar imidazolium-based ionic liquids.

| Reaction Type | Potential Role of this compound-based IL | Expected Outcome |

| Friedel-Crafts Alkylation | Brønsted or Lewis acid catalyst | Promotion of C-C bond formation with potential regioselectivity due to steric hindrance. |

| Esterification | Acid catalyst | High yields of esters under mild conditions. |

| Acetal Formation | Acid catalyst | Efficient protection of carbonyl groups. |

Advantages of Ionic Liquid Catalysts: Recyclability, Stability, and Reduced Environmental Impact

One of the primary advantages of using ionic liquids as catalysts is their negligible vapor pressure, which makes them non-volatile and reduces air pollution compared to traditional organic solvents. This property also allows for easier separation of products and recycling of the catalyst.

Recyclability: After a reaction, the product can often be separated from the ionic liquid phase by extraction with a less polar solvent or by distillation if the product is volatile. The ionic liquid, containing the catalyst, can then be reused in subsequent reaction cycles, which is both economically and environmentally beneficial.

Stability: Imidazolium-based ionic liquids generally exhibit high thermal and chemical stability, allowing them to be used under a wide range of reaction conditions without significant degradation.

Reduced Environmental Impact: The use of ionic liquids can lead to cleaner chemical processes by replacing hazardous and volatile organic solvents. Their recyclability minimizes waste generation, contributing to the principles of green chemistry.

The table below summarizes the key advantages of using functionalized ionic liquids derived from precursors like this compound in catalysis.

| Advantage | Description |

| Low Volatility | Negligible vapor pressure reduces air pollution and simplifies product separation. |

| High Thermal Stability | Allows for a wide operating temperature range. |

| Tunable Properties | The structure of the cation and anion can be modified to optimize catalytic activity and physical properties. |

| Recyclability | The catalyst can be easily separated from the products and reused, reducing waste and cost. |

| Reduced Environmental Footprint | Replaces hazardous organic solvents, leading to greener chemical processes. |

Emerging Research Areas and Future Perspectives

Development of Tailored Derivatives for Specific Applications

The exploration of 5-t-Butyl-4-methylimidazole and its derivatives for specialized industrial and environmental applications is a field that appears to be in its infancy.

Rational Design for Enhanced Carbon Dioxide Capture Efficiency

The rational design of imidazole-based compounds for carbon dioxide (CO₂) capture is an active area of research. Theoretical approaches suggest that the CO₂ affinity of imidazoles can be enhanced by introducing electron-withdrawing groups to the imidazole (B134444) ring. Computational methods like Density Functional Theory (DFT) are employed to predict binding energies and charge transfer, guiding the synthesis of more efficient CO₂ sorbents. However, specific studies detailing the rational design and synthesis of this compound derivatives for this purpose are not currently available. The steric hindrance provided by the t-butyl group could potentially influence the kinetics and thermodynamics of CO₂ capture, but this remains a speculative area without direct experimental evidence.

Exploration of Analogous Structures for Optimized Performance in Diverse Chemical Processes

Substituted imidazoles are recognized as valuable precursors and building blocks in organic synthesis. The specific substitution pattern of this compound could be leveraged to construct more complex molecular architectures for use in materials science or as ligands in catalysis. The interplay between the electronic effects of the methyl group and the steric bulk of the t-butyl group could offer unique reactivity and selectivity in various chemical transformations. Despite this potential, detailed research on the synthesis and application of analogous structures derived from this compound for optimized performance in specific chemical processes is not documented in available scientific literature.

Advanced Methodologies for Biological Activity Mechanism Elucidation (In Vitro Studies)

The biological activities of a wide array of imidazole derivatives have been extensively studied, revealing their potential as therapeutic agents. However, specific in vitro studies focused on this compound are conspicuously absent from the current body of scientific literature.

Standardization of Assay Conditions for Consistent Results in Mechanistic Investigations

The standardization of in vitro assay conditions is crucial for obtaining reproducible and comparable results when investigating the biological mechanisms of any compound. This includes defining parameters such as cell lines, reagent concentrations, incubation times, and detection methods. For the broader class of imidazoles, various assays are employed to screen for activities such as anticancer, antimicrobial, and anti-inflammatory effects. However, without specific studies on this compound, no standardized assay conditions for investigating its potential biological activities can be reported.

Integration of Advanced Analytical and Computational Techniques in Mechanistic Research

Modern mechanistic research integrates a variety of advanced analytical and computational techniques. For imidazole derivatives in general, techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine their structure and interactions with biological targets. Computational approaches, including molecular docking and molecular dynamics simulations, provide insights into binding modes and affinities. While these methodologies are well-established for the study of bioactive compounds, their specific application to elucidate the biological activity mechanism of this compound has not been reported.

Integration in Multifunctional Materials Research

Imidazole-based compounds are being explored for their potential in the development of multifunctional materials, such as sensors, catalysts, and smart polymers. The imidazole moiety can impart desirable properties like pH-responsiveness, coordination ability with metal ions, and specific biological interactions. While the concept of integrating imidazoles into multifunctional materials is an active area of research, there is no available information on the specific integration of this compound into such materials. The unique combination of a bulky, non-polar t-butyl group and a small methyl group could offer interesting possibilities for tuning the physical and chemical properties of materials, but this potential is yet to be explored.

Design of Luminescent Sensors Based on Imidazole-Containing Coordination Polymers

The development of luminescent sensors, particularly those based on coordination polymers (CPs) or metal-organic frameworks (MOFs), is a rapidly growing field of research. These materials are valued for their potential in detecting various chemical species with high sensitivity and selectivity. Imidazole derivatives are exceptional building blocks for these frameworks due to the coordinating ability of their nitrogen atoms. rsc.orgrsc.org The incorporation of specific imidazole-based ligands allows for the fine-tuning of the electronic and structural properties of the resulting CPs, which in turn governs their luminescent behavior. acs.orgrsc.org

Coordination polymers designed for luminescence sensing often operate via mechanisms where the emission intensity or wavelength is altered upon interaction with a target analyte. semanticscholar.orgnih.gov The imidazole ligand can play several roles: it can be part of the light-emitting chromophore itself, or it can serve as a structural linker that holds metal ions or other chromophoric units in a specific spatial arrangement to facilitate energy transfer or host-guest interactions. nih.gov

For this compound, its utility as a ligand in luminescent CPs is a promising, though largely unexplored, area. The substituents on the imidazole ring are critical. The t-butyl group, being bulky, can introduce steric hindrance that influences the coordination geometry around the metal center. rsc.org This can prevent luminescence quenching caused by aggregation and create specific-sized cavities within the framework, potentially leading to shape-selective sensing. The methyl group can subtly modify the electronic properties of the imidazole ring, impacting the energy levels of the ligand and, consequently, the emission properties of the final material.

Research on analogous systems demonstrates the feasibility of this approach. For instance, various CPs constructed from bis-imidazole or tetraimidazole ligands and metal ions like Zn(II) or Cd(II) have shown significant luminescence, with their emission being sensitive to the presence of specific analytes like metal ions or small organic molecules. rsc.orgsemanticscholar.orgresearchgate.net A hypothetical luminescent sensor system using a this compound (L) ligand could be designed with a transition metal like Zinc (Zn). The potential performance characteristics for detecting a generic analyte like nitrobenzene, a common quencher, could be projected based on similar imidazole-based frameworks.

Table 1: Representative Performance of a Hypothetical Zn-L Coordination Polymer Sensor This table is illustrative and based on typical performance data from analogous imidazole-based sensors.

| Parameter | Value | Reference System |

| Excitation Wavelength (λex) | ~320 nm | acs.org |

| Emission Wavelength (λem) | ~375 nm | semanticscholar.org |

| Analyte Detected | Nitrobenzene | semanticscholar.org |

| Detection Mechanism | Fluorescence Quenching | semanticscholar.org |

| Quenching Efficiency (Ksv) | 104 - 105 M-1 | semanticscholar.org |

| Limit of Detection (LOD) | 10-7 - 10-10 M | semanticscholar.org |

Future research would involve synthesizing CPs with this compound and systematically studying their photophysical properties and their response to a wide range of analytes to validate this potential.

Exploration in Gas Adsorption/Separation Technologies

Metal-organic frameworks and other coordination polymers have emerged as leading candidates for gas adsorption and separation technologies due to their high porosity, large surface areas, and tunable pore chemistry. researchgate.netmdpi.com The choice of organic ligand is paramount in determining the gas uptake capacity and selectivity of these materials. rsc.org Imidazole-containing ligands are particularly attractive for applications like carbon dioxide (CO₂) capture because the nitrogen atoms in the imidazole ring are basic sites that can interact favorably with the acidic CO₂ molecule. rsc.orgresearchgate.net

The compound this compound presents an interesting profile for this application. When used as a ligand to build a porous framework, several structural features would influence its gas adsorption properties:

Pore Size and Geometry: The bulky t-butyl group would significantly impact the packing of the ligands in the crystal structure, creating pores of a specific size and shape. This "pore engineering" is critical for achieving selectivity, as it can allow smaller gas molecules to pass through while blocking larger ones (a molecular sieving effect).

Surface Chemistry: The imidazole ring provides nitrogen-rich surfaces within the pores. These sites can lead to stronger interactions with specific gases, such as CO₂, enhancing the material's selectivity over other gases like nitrogen (N₂) or methane (B114726) (CH₄). rsc.org

Framework Stability: The robust nature of the imidazole ring and its coordination to metal centers can lead to frameworks with good thermal and chemical stability, which is essential for practical applications in industrial gas separation processes.

While direct experimental data on MOFs derived from this compound is not yet available, studies on similar imidazole-based frameworks provide a strong basis for its potential. For example, CPs built from flexible, tripodal imidazole ligands have shown significant and reversible CO₂ sorption at low pressures. researchgate.net The selectivity of a material for a gas mixture, such as CO₂/CH₄, is a key performance metric.

Table 2: Projected Gas Adsorption Properties of a Hypothetical MOF Incorporating this compound This table is illustrative, with values based on performance data from various imidazole-based MOFs designed for CO₂ separation.

| Property | Projected Value | Rationale/Comparable Systems |

| BET Surface Area | 500 - 1500 m²/g | Dependent on resulting framework topology |

| CO₂ Uptake (273 K, 1 bar) | 50 - 100 cm³/g | Based on performance of various CPs rsc.orgresearchgate.net |

| CH₄ Uptake (273 K, 1 bar) | 15 - 30 cm³/g | Typical for microporous MOFs |

| IAST Selectivity (CO₂/CH₄) | 5 - 15 | Achievable with functionalized pores rsc.org |

| Heat of Adsorption (Qst) for CO₂ | 30 - 45 kJ/mol | Indicates strong physisorption due to N-sites |

Future perspectives in this area involve the computational design and subsequent synthesis of frameworks using this compound. Experimental validation of their porosity and gas uptake performance will be crucial to determine their real-world applicability in areas such as natural gas purification and post-combustion carbon capture.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 5-*-butyl-4-methylimidazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation or condensation reactions. For example, using tert-butyl bromide as an alkylating agent under reflux in a polar aprotic solvent (e.g., DMF) with a base like KCO can enhance substitution efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Reaction monitoring via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 alkylating agent to imidazole precursor) are critical for yield optimization .

Q. How can tautomeric equilibria between 4- and 5-methylimidazole forms be analyzed experimentally?

- Methodological Answer : Use H NMR spectroscopy in deuterated solvents (e.g., DO or DMSO-d) to observe chemical shifts indicative of tautomer distribution. For quantitative analysis, integrate proton signals at δ 6.8–7.2 ppm (imidazole ring protons). Complementary techniques like IR spectroscopy (C=N stretching bands) and computational DFT calculations (e.g., Gaussian with PCM solvent models) validate experimental observations .

Q. What analytical methods are recommended for detecting 5-*-butyl-4-methylimidazole in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–230 nm provides reliable quantification. For trace analysis, LC-MS/MS using electrospray ionization (ESI) in positive ion mode enhances sensitivity. Sample preparation via liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) reduces matrix interference .

Advanced Research Questions

Q. How do solvent effects and substituent positioning influence the tautomeric stability of 5-*-butyl-4-methylimidazole?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly alter tautomer ratios. Ab initio studies (e.g., using the polarizable continuum model, PCM) show that aqueous solutions stabilize the 4-methyl tautomer due to stronger hydrogen-bond interactions with water. Substituent steric effects (e.g., tert-butyl groups) reduce solvent accessibility, favoring the 5-methyl form. MD simulations with explicit solvent molecules further elucidate dynamic solvation effects .

Q. What computational strategies resolve discrepancies in reported pKa values for 5-*-butyl-4-methylimidazole derivatives?

- Methodological Answer : Discrepancies often arise from solvent choice or tautomer neglect. A systematic approach includes:

- Experimental : Standardize potentiometric titrations in buffered solutions (e.g., 0.1 M KCl) at 25°C.

- Computational : Use COSMO-RS or DFT-PCM models to account for solvent polarization.

- Cross-validation : Compare results with NMR-based pH titration (e.g., monitoring imidazole NH proton shifts). Li et al. demonstrated this approach for 4(5)-methylimidazole, achieving <0.5 pKa unit error .

Q. How can 5-*-butyl-4-methylimidazole be tailored for CO capture applications?

- Methodological Answer : Design derivatives with enhanced CO affinity by introducing electron-withdrawing groups (e.g., -NO) to the imidazole ring. DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict binding energies and charge transfer. Experimental validation via gas adsorption isotherms (e.g., using a Micromeritics ASAP 2020) confirms CO uptake efficiency. Aqueous solutions of 2-ethyl-4-methylimidazole have shown promising results, providing a model for optimization .

Q. What strategies address contradictions in bioactivity data for 5-*-butyl-4-methylimidazole analogs?

- Methodological Answer : Conflicting antimicrobial or enzyme inhibition results may stem from assay conditions (e.g., pH, solvent). Standardize testing using:

- Microdilution assays : Broth microdilution (CLSI guidelines) for consistent MIC values.

- Enzyme kinetics : Monitor inhibition via fluorescence-based assays (e.g., NADH depletion in dehydrogenase studies).

- Statistical analysis : Apply ANOVA or Bayesian modeling to identify outliers and reconcile data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.